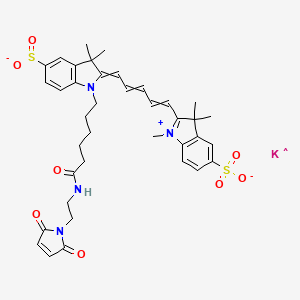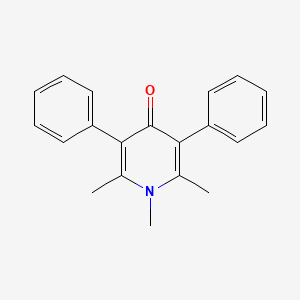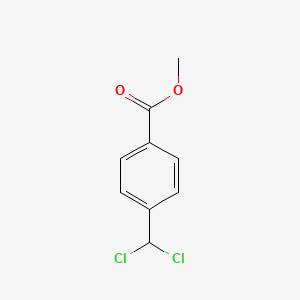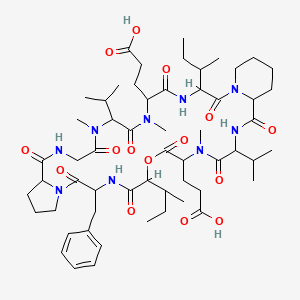
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is a complex organometallic compound. It features a nickel center coordinated by two methyl methacrylate ligands and a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligand. This compound is notable for its applications in catalysis and materials science due to its unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) typically involves the reaction of nickel(0) precursors with methyl methacrylate and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Substitution: Ligands can be substituted with other donor ligands.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, donor ligands, and coordinating solvents. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(II) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and structural properties.
Chemistry: It serves as a model compound for studying nickel-ligand interactions and coordination chemistry.
Wirkmechanismus
The mechanism by which Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) exerts its effects involves the coordination of the nickel center with ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Another nickel(0) complex used in catalysis.
Nickel(II) acetylacetonate: A nickel(II) complex with different ligand environments.
Nickel(II) chloride: A simpler nickel(II) salt used in various chemical reactions.
Uniqueness
Bis(methyl methacrylate)(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)nickel(0) is unique due to its specific ligand environment, which imparts distinct electronic and structural properties. This makes it particularly effective in certain catalytic applications compared to other nickel complexes .
Eigenschaften
Molekularformel |
C33H47N2NiO4 |
|---|---|
Molekulargewicht |
594.4 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;methyl 2-methylprop-2-enoate;nickel(3+) |
InChI |
InChI=1S/C21H25N2.2C5H8O2.2CH3.Ni/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*1-4(2)5(6)7-3;;;/h7-13H,1-6H3;2*1H2,2-3H3;2*1H3;/q-1;;;2*-1;+3 |
InChI-Schlüssel |
BEGVUYSNLXXZQX-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC.[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)


![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)










